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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzyl alcohol

Cat. No.: B1302212

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methoxy-2-methylphenyl)methanol, a substituted benzyl alcohol, serves as a versatile
intermediate in organic synthesis, particularly in the development of novel pharmaceutical
compounds and other fine chemicals. Its distinct substitution pattern on the aromatic ring,
featuring both a methoxy and a methyl group, offers unique electronic and steric properties that
can be exploited in the design of target-specific molecules. This technical guide provides a
comprehensive overview of its chemical properties, detailed experimental protocols for its
synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

The IUPAC name for 4-Methoxy-2-methylbenzyl alcohol is (4-methoxy-2-
methylphenyl)methanol. This compound is a derivative of benzyl alcohol with a methoxy group
at the C4 position and a methyl group at the C2 position of the benzene ring. A summary of its
key physical and chemical properties is presented below.
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Property Value Reference

(4-methoxy-2-

IUPAC Name N/A
methylphenyl)methanol

CAS Number 52289-55-1 N/A

Molecular Formula CoH1202 N/A

Molecular Weight 152.19 g/mol N/A

- ) 262-267 °C (for the

Boiling Point ]

corresponding aldehyde)
) 1.107 g/mL at 25 °C (for the
Density

corresponding aldehyde)

Note: Experimental data for the boiling point and density of (4-methoxy-2-
methylphenyl)methanol are not readily available in the searched literature. The data provided is
for the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde, and should be considered
as an estimate.

Experimental Protocols

A common and effective method for the synthesis of (4-methoxy-2-methylphenyl)methanol is
the reduction of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.

Synthesis of (4-methoxy-2-methylphenyl)methanol via
Reduction of 4-methoxy-2-methylbenzaldehyde

Materials:

4-methoxy-2-methylbenzaldehyde

Sodium borohydride (NaBHa4)

Methanol (MeOH)

Dichloromethane (CHzCl2)
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Saturated aqueous ammonium chloride (NH4Cl) solution
Anhydrous magnesium sulfate (MgSOQOa)

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Standard glassware for extraction and filtration
Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
methoxy-2-methylbenzaldehyde (1.0 equivalent) in methanol.

Reduction: Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium
borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer
Chromatography (TLC) until the starting aldehyde is completely consumed.

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract
the aqueous residue with dichloromethane (3 x volumes).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium
sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield
the crude product.

Purification: The crude (4-methoxy-2-methylphenyl)methanol can be purified by column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
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acetate in hexanes) to afford the pure product.

Characterization Protocols

e 1H NMR Spectroscopy: The proton NMR spectrum of a related isomer, (4-
methoxyphenyl)methanol, in CDCIs shows characteristic signals for the aromatic protons as
two doublets around & 6.9 ppm.[1] The methylene protons of the alcohol appear as a singlet
around 6 4.7 ppm, and the methoxy protons as a singlet around & 3.6 ppm.[1] The alcohol
proton itself typically appears as a broad singlet. For (4-methoxy-2-methylphenyl)methanol,
one would expect to see additional signals corresponding to the methyl group on the
aromatic ring and a different splitting pattern for the aromatic protons due to the change in
symmetry.

e 13C NMR Spectroscopy: The carbon NMR spectrum of (4-methoxyphenyl)methanol displays
six distinct peaks, indicating the symmetry of the molecule.[1] Key signals include those for
the methoxy carbon around 56 ppm and the methylene carbon at approximately 71 ppm.[1]
The aromatic carbons resonate in the region of & 128-161 ppm.[1] For (4-methoxy-2-
methylphenyl)methanol, more than six aromatic signals would be expected due to the lower
symmetry.

» Electron lonization (El) Mass Spectrometry: The mass spectrum of the related (4-
methoxyphenyl)methanol shows a prominent molecular ion peak (M*) at m/z = 138, which is
also the base peak.[1] Characteristic fragmentation includes the loss of a hydrogen atom (M-
1) to give a peak at m/z = 137, and the loss of a hydroxyl radical (M-17) resulting in a peak at
m/z = 121.[1] For (4-methoxy-2-methylphenyl)methanol (MW = 152.19), the molecular ion
peak is expected at m/z = 152. Fragmentation patterns would likely involve the loss of a
methyl group from the aromatic ring or the methoxy group, and the loss of the hydroxymethyl

group.

e The IR spectrum of an alcohol is characterized by a broad O-H stretching band in the region
of 3200-3600 cm~1. Aromatic C-H stretching vibrations are typically observed around 3000-
3100 cm~1. The C-O stretching of the alcohol will appear in the 1000-1260 cm~1 region. For
(4-methoxy-2-methylphenyl)methanol, one would also expect to see characteristic peaks for
the C-O-C stretch of the methoxy group and C-H bending vibrations for the aromatic ring and
the methyl group. The IR spectrum of the related compound (4-methoxyphenyl)methanol is
consistent with an aromatic alcohol containing an ether linkage.[1]
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Synthesis and Characterization Workflow
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Synthesis and Characterization Workflow

Biological Significance and Potential Signaling
Pathways

While specific signaling pathways for (4-methoxy-2-methylphenyl)methanol are not extensively
documented in the current literature, the metabolism of benzyl alcohols, in general, provides a
framework for understanding its likely biological fate. In biological systems, benzyl alcohols are
typically metabolized to facilitate their excretion.

The primary metabolic pathway for benzyl alcohol involves oxidation to the corresponding
benzoic acid, which is then often conjugated with glycine to form hippuric acid and excreted.[2]
In prokaryotic systems, such as Pseudomonas putida, benzyl alcohol can be metabolized via
benzaldehyde and benzoate to catechol, which then enters the ortho-cleavage pathway.[3][4]

Given its structure, (4-methoxy-2-methylphenyl)methanol would likely undergo a similar
metabolic transformation. The alcohol moiety is susceptible to oxidation by alcohol
dehydrogenases to form 4-methoxy-2-methylbenzaldehyde, which can be further oxidized by
aldehyde dehydrogenases to 4-methoxy-2-methylbenzoic acid. This carboxylic acid can then
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be conjugated, for instance with glycine or glucuronic acid, to form a more water-soluble
metabolite for excretion.
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Proposed Metabolic Pathway

The introduction of methoxy and methyl groups on the benzyl alcohol scaffold can influence its
metabolic rate and pathway preference, as well as its interaction with biological targets. These
substitutions can affect the compound's lipophilicity and electronic properties, which are critical
determinants of its pharmacokinetic and pharmacodynamic profiles. For drug development
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professionals, understanding these metabolic pathways is crucial for predicting the in vivo
behavior of derivatives of (4-methoxy-2-methylphenyl)methanol and for designing molecules
with improved metabolic stability and desired biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. newdrugapprovals.org [newdrugapprovals.org]

2. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119)
[hmdb.ca]

¢ 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading
Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. ovid.com [ovid.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to (4-methoxy-2-
methylphenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302212#iupac-name-for-4-methoxy-2-methylbenzyl-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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